molecular formula C17H18N2O2 B2414833 (3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(o-tolyl)methanone CAS No. 1903930-85-7

(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(o-tolyl)methanone

Cat. No. B2414833
CAS RN: 1903930-85-7
M. Wt: 282.343
InChI Key: ZLIYBEFPKIBDQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the use of the pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can be categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the five-membered pyrrolidine ring. This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .


Chemical Reactions Analysis

The chemical reactions involving this compound are influenced by the pyrrolidine ring. For synthetic pyrrolidines, the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles has been studied extensively .

Mechanism of Action

The mechanism of action of (3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(o-tolyl)methanone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins that are involved in the growth and proliferation of cancer cells or the development of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In neurological disorders, it has been shown to have a neuroprotective effect by reducing the damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using (3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(o-tolyl)methanone in lab experiments include its high yield and purity, its potential use in various scientific research applications, and its ability to act as a scaffold for the development of new drugs. The limitations of using this compound in lab experiments include the need for further research to fully understand its mechanism of action and the potential for toxicity at high concentrations.

Future Directions

There are several future directions for the study of (3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(o-tolyl)methanone. These include:
1. Further research to fully understand its mechanism of action in cancer cells and neurological disorders.
2. Development of new drugs based on the scaffold of this compound.
3. Study of its potential use in the treatment of other diseases.
4. Investigation of its potential use in combination with other drugs or therapies.
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications. Its synthesis method is simple, and it has high yield and purity. Further research is needed to fully understand its mechanism of action and potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of (3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(o-tolyl)methanone involves the reaction of 2-pyridinecarboxaldehyde with o-toluidine and pyrrolidine. The reaction is carried out in the presence of a catalyst and a solvent. The yield of the product is high, and the purity can be improved by recrystallization.

Scientific Research Applications

(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(o-tolyl)methanone has been studied for its potential use in scientific research. It has shown promising results in various applications, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been studied for its ability to inhibit the growth of cancer cells. In neuroscience, it has been studied for its potential use in the treatment of neurological disorders. In drug discovery, it has been studied for its ability to act as a scaffold for the development of new drugs.

properties

IUPAC Name

(2-methylphenyl)-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-13-6-2-3-7-15(13)17(20)19-11-9-14(12-19)21-16-8-4-5-10-18-16/h2-8,10,14H,9,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIYBEFPKIBDQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(C2)OC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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